molecular formula C9H10N2O4 B510125 [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid CAS No. 281223-77-6

[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid

Cat. No.: B510125
CAS No.: 281223-77-6
M. Wt: 210.19g/mol
InChI Key: MKQGEKYXPVAARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid: is a chemical compound with the molecular formula C9H10N2O4 It is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to an ethoxy acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid typically involves the reaction of pyridine derivatives with ethoxy acetic acid under controlled conditions. One common method involves the use of pyridine-3-amine as a starting material, which is reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide . The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography , may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms, which may have different biological activities.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce aminomethyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its ability to form stable complexes with various biomolecules .

Medicine: In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific pathways involved in diseases such as cancer and neurodegenerative disorders .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science .

Mechanism of Action

The mechanism of action of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino and ethoxy groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular pathways .

Comparison with Similar Compounds

  • [2-Oxo-2-(pyridin-2-ylamino)ethoxy]acetic acid
  • [2-Oxo-2-(pyridin-4-ylamino)ethoxy]acetic acid
  • [2-Oxo-2-(quinolin-3-ylamino)ethoxy]acetic acid

Uniqueness: Compared to its analogs, [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid exhibits unique properties due to the position of the amino group on the pyridine ring. This positional difference can significantly affect its reactivity and binding affinity to molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-[2-oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-8(5-15-6-9(13)14)11-7-2-1-3-10-4-7/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQGEKYXPVAARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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